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Compound of Interest

Compound Name: Irak4-IN-11

Cat. No.: B12405729

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, IRAK4-IN-11. This document
details its chemical structure, a step-by-step synthesis protocol, its mechanism of action within
the IRAK4 signaling pathway, and relevant quantitative data.

Introduction to IRAK4 and its Role in Inflammatory
Signaling

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that
plays a central role in the innate immune system. It functions as a key mediator in the signaling
cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon
activation by pathogen-associated molecular patterns (PAMPS) or endogenous danger signals,
TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.

Activated IRAK4 initiates a downstream signaling cascade, leading to the activation of
transcription factors such as NF-kB and AP-1. This results in the production of pro-inflammatory
cytokines and chemokines, including TNF-a, IL-1f3, and IL-6, which are crucial for orchestrating
an inflammatory response. Dysregulation of the IRAK4 signaling pathway is implicated in a
wide range of inflammatory and autoimmune diseases, as well as certain cancers, making
IRAK4 a compelling therapeutic target.
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IRAK4 Signaling Pathway

The canonical IRAK4 signaling pathway is initiated by the binding of a ligand to its respective
TLR or IL-1R. This event triggers the recruitment of MyD88, which then assembles a complex
with IRAK4 and other IRAK family members, IRAK1 and IRAK2, forming the "Myddosome."
Within this complex, IRAK4 phosphorylates and activates IRAK1, which then
autophosphorylates and subsequently activates TRAF6, an E3 ubiquitin ligase. TRAFG, in turn,
activates the TAK1 complex, leading to the activation of the IKK complex and MAP kinases
(p38 and JNK). The IKK complex phosphorylates IkBa, leading to its degradation and the
subsequent translocation of NF-kB to the nucleus, where it drives the transcription of
inflammatory genes.

Click to download full resolution via product page

Figure 1: Simplified IRAK4 Signaling Pathway.

IRAK4-IN-11: A Potent Pyrimidopyridone Inhibitor

IRAK4-IN-11, also referred to as compound 6 in the primary literature, is a potent and selective
inhibitor belonging to the pyrimidopyridone class of compounds. Its development aimed to
optimize potency, selectivity, and pharmacokinetic properties for potential therapeutic
applications.

Chemical Structure

The chemical structure of IRAK4-IN-11 is 4-((1-methylcyclopropyl)amino)-2-((1-methyl-1H-
pyrazol-3-yl)amino)-7-methyl-7H-pyrimido[4,5-b]pyridin-6(5H)-one.

Chemical Formula: CisH19N7O
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Molecular Weight: 325.37 g/mol

(A 2D chemical structure diagram would be placed here in a full whitepaper)

Quantitative Data Summary

The following table summarizes the key quantitative data for IRAK4-IN-11.

Parameter Value Reference
IRAK4 ICso 8 nM [1]
Cellular pIRAK4 ICso (OCI-

190 nM [1]
Ly10 cells)
Lipophilic Efficiency (LipE) 5.3 [1]
Aqueous Solubility (pH 7.4) 14 uM [1]
Human Liver Microsomal )

] 20 pL/min/mg [1]

Clearance (CLint)
Mouse Liver Microsomal _

114 pL/min/mg [1]

Clearance (CLint)

Synthesis of IRAK4-IN-11

The synthesis of IRAK4-IN-11 is a multi-step process starting from commercially available
materials. The following is a detailed experimental protocol based on the published literature.
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Starting Materials:
2,4-dichloro-7-methyl-7H-pyrimido[4,5-b]pyridin-6(5H)-one
1-methyl-1H-pyrazol-3-amine

Step 1: Nucleophilic Aromatic Substitution (SNATr)

eagents: DIPEA, n-BuOH
Conditions: 120 °C, 16h

Intermediate 1:
2-((1-methyl-1H-pyrazol-3-yl)amino)-4-chloro...
(Purification by column chromatography)

Step 2: Second Nucleophilic Aromatic Substitution (SNAr)

eagents: 1-methylcyclopropan-1-amine, DIPEA
Conditions: 140 °C, 16h

Final Product:

IRAK4-IN-11
(Purification by preparative HPLC)

Click to download full resolution via product page
Figure 2: Synthetic Workflow for IRAK4-IN-11.

Experimental Protocol

Step 1: Synthesis of 2-((1-methyl-1H-pyrazol-3-yl)amino)-4-chloro-7-methyl-7H-pyrimido[4,5-
b]pyridin-6(5H)-one

¢ To a solution of 2,4-dichloro-7-methyl-7H-pyrimido[4,5-b]pyridin-6(5H)-one (1.0 eq) in n-
butanol (0.1 M) is added 1-methyl-1H-pyrazol-3-amine (1.1 eq) and N,N-
diisopropylethylamine (DIPEA) (2.0 eq).

¢ The reaction mixture is heated to 120 °C and stirred for 16 hours.
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« After cooling to room temperature, the solvent is removed under reduced pressure.

e The crude residue is purified by silica gel column chromatography (e.g., using a gradient of
0-100% ethyl acetate in hexanes) to afford the desired intermediate product.

Step 2: Synthesis of 4-((1-methylcyclopropyl)amino)-2-((1-methyl-1H-pyrazol-3-yl)Jamino)-7-
methyl-7H-pyrimido[4,5-b]pyridin-6(5H)-one (IRAK4-IN-11)

e To a solution of 2-((1-methyl-1H-pyrazol-3-yl)amino)-4-chloro-7-methyl-7H-pyrimido[4,5-
b]pyridin-6(5H)-one (1.0 eq) in a suitable solvent (e.g., n-butanol or sealed tube with no
solvent) is added 1-methylcyclopropan-1-amine (1.5 eq) and DIPEA (3.0 eq).

e The reaction mixture is heated to 140 °C and stirred for 16 hours in a sealed vessel.

 After cooling, the reaction mixture is diluted with a suitable organic solvent (e.qg., ethyl
acetate) and washed with water and brine.

e The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure.

e The crude product is purified by preparative reverse-phase HPLC to yield IRAK4-IN-11 as a
solid.

Characterization: The final product should be characterized by *H NMR, 3C NMR, and mass
spectrometry to confirm its identity and purity.

Mechanism of Action of IRAK4-IN-11

IRAK4-IN-11 is an ATP-competitive inhibitor of IRAKA4. It binds to the ATP-binding pocket of the
IRAK4 kinase domain, preventing the binding of ATP and subsequent phosphorylation of its
substrates, primarily IRAK1. By inhibiting the kinase activity of IRAK4, IRAK4-IN-11 effectively
blocks the downstream signaling cascade, leading to a reduction in the production of pro-
inflammatory cytokines. The pyrimidopyridone scaffold of IRAK4-IN-11 is designed to form key
hydrogen bond interactions with the hinge region of the IRAK4 kinase domain, a common
feature of many kinase inhibitors that contributes to their binding affinity and selectivity.

Conclusion
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IRAK4-IN-11 is a potent and selective pyrimidopyridone inhibitor of IRAK4 with demonstrated
cellular activity. Its well-defined structure and multi-step synthesis provide a valuable tool for
researchers studying the role of IRAK4 in health and disease. The detailed experimental
protocols and quantitative data presented in this guide are intended to facilitate further
investigation and application of this compound in preclinical research and drug development
efforts targeting inflammatory and autoimmune disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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